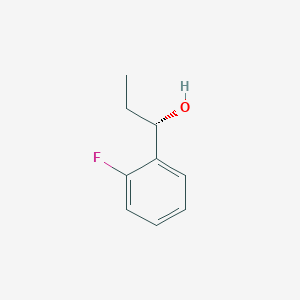

(S)-1-(2-fluorophenyl)propan-1-ol

Übersicht

Beschreibung

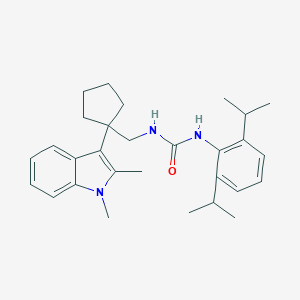

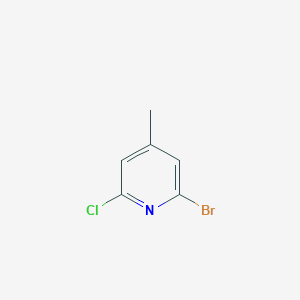

“(S)-1-(2-fluorophenyl)propan-1-ol” is a chiral compound, as indicated by the “(S)” prefix. This means it has a specific three-dimensional arrangement of atoms that is not superimposable on its mirror image. The compound contains a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a propan-1-ol group (a three-carbon chain with an alcohol group).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a fluorinating agent to introduce the fluorine atom, followed by the introduction of the alcohol group. The chirality could be introduced using a chiral catalyst or chiral auxiliary in the reaction.Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with a fluorine atom attached at one position, and a three-carbon chain with an alcohol group at the terminal position. The “(S)” configuration indicates the specific arrangement of these groups in three-dimensional space.Chemical Reactions Analysis

As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as dehydration, oxidation, and reactions with acids. The presence of the fluorine atom may also influence its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the alcohol group. For example, it would be expected to have higher polarity and potentially higher boiling and melting points compared to similar compounds without these functional groups.Wissenschaftliche Forschungsanwendungen

Intramolecular Nucleophilic Substitutions

- Cyclisation to Chroman : (S)-1-(2-fluorophenyl)propan-1-ol can undergo cyclisation to form chroman, either through chromium tricarbonyl complexes or using certain rhodium cations (Houghton, Voyle, & Price, 1980).

Synthesis and Antimicrobial Activity

- Novel Compound Synthesis : The synthesis of novel compounds involving 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, derived from (S)-1-(2-fluorophenyl)propan-1-ol, has been explored. These compounds have been studied for their antimicrobial activity (Nagamani et al., 2018).

Homochiral Fluoro-Organic Compounds

- Microbial Reduction Applications : The microbial reduction of derivatives of (S)-1-(2-fluorophenyl)propan-1-ol has been investigated, leading to high enantiomeric purity in certain fluoro-organic compounds (Bernardi et al., 1988).

Catalysis and Chemical Reactions

- Formation of Bicyclic Carbene Complexes : The compound has been used in the activation of certain derivatives to form allenylidene and alkenylcarbyne complexes, leading to the formation of various bicyclic carbene complexes (Bustelo et al., 2007).

Toxicity and Environmental Applications

- Toxicity Assessment in Biological Models : The toxic effects of compounds synthesized from (S)-1-(2-fluorophenyl)propan-1-ol and related chemicals have been evaluated in various biological models, providing insights into their potential environmental impact (Pelizaro et al., 2019).

Corrosion Inhibition

- Inhibitive Performance on Carbon Steel : Tertiary amines synthesized from (S)-1-(2-fluorophenyl)propan-1-ol have been studied for their performance in inhibiting carbon steel corrosion, showing promising results (Gao, Liang, & Wang, 2007).

Platinum Complexes in Pharmacology

- Platinum(II) Complex Synthesis for Pharmacological Study : Platinum(II) complexes containing (S)-1-(2-fluorophenyl)propan-1-ol ligands have been synthesized and evaluated for their cytotoxicity against various cancer cell lines (Würtenberger, Angermaier, Kircher, & Gust, 2013).

Antifungal Activity

- Antifungal Compound Synthesis : Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, with potential antifungal properties, has been conducted, showing effectiveness against Candida spp. strains (Zambrano-Huerta et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Zukünftige Richtungen

Future research on this compound could involve studying its reactivity, potential uses, and biological activity. It could also involve the development of more efficient methods for its synthesis.

Eigenschaften

IUPAC Name |

(1S)-1-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCENMZBHIHBHPB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-fluorophenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)